molecular formula C14H17N3O B7450768 N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide

Cat. No.: B7450768
M. Wt: 243.30 g/mol
InChI Key: DRXXKYRCGRCUTH-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it a significant structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide typically involves the reaction of 1H-1,3-benzodiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its prop-2-enamide group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-12(18)17-13(9(2)3)14-15-10-7-5-6-8-11(10)16-14/h4-9,13H,1H2,2-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXXKYRCGRCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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